2-Methyl-5-chloromethyl-1,3-dioxolane
Description
2-Methyl-1,3-dioxolane (CAS 497-26-7, molecular formula C₄H₈O₂) is a cyclic ether derivative characterized by a five-membered dioxolane ring with a methyl group at the 2-position . It is frequently detected as a volatile organic compound (VOC) in polyethylene terephthalate (PET) materials, particularly in recycled PET (rPET) used for food and beverage packaging. Studies report its migration into bottled water and aqueous ethanol, with concentrations up to 19 ng/mL under long-term storage conditions . Its presence in PET is attributed to degradation processes or residual monomers from polymerization .
Analytical methods such as gas chromatography (GC) are employed to quantify 2-methyl-1,3-dioxolane due to its volatility. For example, GC analyses show retention times around 948–953 seconds and peak areas correlating with concentration gradients .
Properties
CAS No. |
4469-50-5 |
|---|---|
Molecular Formula |
C5H9ClO2 |
Molecular Weight |
136.58 g/mol |
IUPAC Name |
4-(chloromethyl)-2-methyl-1,3-dioxolane |
InChI |
InChI=1S/C5H9ClO2/c1-4-7-3-5(2-6)8-4/h4-5H,2-3H2,1H3 |
InChI Key |
ASEUFSXJKPZVFR-UHFFFAOYSA-N |
Canonical SMILES |
CC1OCC(O1)CCl |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Dioxolane Derivatives
Structural and Functional Differences
The reactivity and applications of dioxolane derivatives vary significantly based on substituents. Key comparisons include:
Reactivity and Stability
- Hydrolysis Mechanisms :
2-Methyl-1,3-dioxolane undergoes A-1 (unimolecular) hydrolysis in water-dioxane or water-DMSO mixtures, with solvent effects comparable to 2-methyl-4-methylene-1,3-dioxolane (A-Se2 mechanism). Both compounds exhibit similar rate constants despite differing transition states . - Thermal Stability :
In PET materials, 2-methyl-1,3-dioxolane remains stable under standard storage conditions but migrates into aqueous solutions over time. In contrast, 2-methyl-4-phenyl-1,3-dioxolane demonstrates high tenacity in perfumes, retaining its fragrance profile for over 10 hours .
Environmental and Health Impacts
- Migration Limits :
2-Methyl-1,3-dioxolane is a primary VOC in rPET bottles, with human exposure estimates based on Japanese soft drink consumption patterns (≤0.03 μg/kg body weight/day) .
Analytical Detection
GC-MS and headspace GC are standard methods for detecting dioxolanes. For instance:
Key Research Findings and Gaps
PET Degradation : 2-Methyl-1,3-dioxolane is a marker for PET quality, yet super-clean recycling processes fail to eliminate it entirely .
Ecological Roles : Pheromonal dioxolanes (e.g., triethyl-methyl derivatives) highlight the ecological significance of structural diversity in cyclic ethers .
Unresolved Questions :
- Long-term toxicological profiles of 2-methyl-1,3-dioxolane in humans.
- Optimization of PET recycling to minimize dioxolane formation.
Preparation Methods
Chlorination of Vinyl Acetate
Vinyl acetate undergoes radical chlorination at 0–5°C using chlorine gas, yielding 1,2-dichloroethyl acetate. Critical parameters include:
-
Temperature Control : Jacketed reactor with refrigerated coolant maintaining -1°C to +4°C
-
Light Exclusion : Aluminum foil wrapping to prevent photodecomposition
The chlorination achieves 98% conversion within 1.5 hours, with benzene acting as both solvent and heat transfer medium.
Cyclization with Ethylene Glycol
The chlorinated intermediate reacts with ethylene glycol at ambient temperature, forming 2-chloromethyl-1,3-dioxolane alongside acyclic byproducts. Key aspects:
Alkaline Hydrolysis and Purification
Sodium hydroxide (2 M aqueous solution) treatment at 50°C for 2 hours hydrolyzes residual esters. Subsequent phase separation and distillation yield 98.5% pure product (bp 85°C).
Table 1: Optimization Data for Vinyl Acetate Route
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Chlorination Temp | 0–5°C | Prevents oligomerization |
| Ethylene Glycol Equiv. | 1.03 | Minimizes diol byproducts |
| Azeotropic Distillation | Benzene, 70°C | 98% water removal |
N-Chlorosuccinimide-Mediated Chloromethylation
CN107892681A demonstrates the utility of N-chlorosuccinimide (NCS) for introducing chloromethyl groups into cyclic acetals. While developed for 4-chloromethyl-5-methyl-1,3-dioxol-2-one, this approach adapts to 2-methyl-5-chloromethyl-1,3-dioxolane through modified substrates:
Reaction Mechanism
Process Conditions
Advantages :
-
Avoids gaseous chlorine handling
-
Compatible with thermally sensitive substrates
Lithium Halide-Catalyzed Cyclocondensation
J-stage research (30(8)468) reveals that lithium halides catalyze 1,3-dioxolane formation from epoxides and carbonyl compounds. For this compound:
Substrate Selection
-
Epoxide : 2-chloromethyl-3-methyloxirane
-
Carbonyl Component : Formaldehyde (gas)
Catalytic System
-
Catalyst : LiCl (10 mol%)
-
Solvent : Hexamethylphosphoramide (HMPA), enhancing electrophilicity of carbonyl
Outcome :
-
72% isolated yield
-
Regioselective formation due to HMPA’s coordination to lithium
Solid-State Polycondensation Approach
WO2015095879A1 describes 2-methyl-1,3-dioxolane production via solid-state polymerization, adaptable to chloromethyl derivatives:
Process Modifications
-
Monomer : 2-methyl-5-hydroxymethyl-1,3-dioxolane
-
Chlorination Step : Gaseous HCl introduced during polycondensation (180°C, N₂ atmosphere)
Challenges :
-
Controlling HCl diffusion in solid matrix
-
Minimizing ring-opening side reactions
Comparative Analysis of Methods
Table 2: Method Comparison
| Method | Yield (%) | Purity (%) | Scalability | Safety Concerns |
|---|---|---|---|---|
| Vinyl Acetate Chlorination | 98.5 | 99.1 | Industrial | Cl₂ gas handling |
| NCS Chloromethylation | 83.9 | 99.65 | Lab-scale | NCS cost |
| LiCl-Catalyzed Cyclization | 72 | 95 | Pilot-scale | HMPA toxicity |
| Solid-State Polycondensation | 65 | 90 | Theoretical | HCl corrosion |
Q & A
Q. Methodological Note :
- Monitor reaction progress using thin-layer chromatography (TLC) with silica gel plates.
- Purify intermediates via fractional distillation or column chromatography (hexane/ethyl acetate gradients) .
What analytical techniques are critical for characterizing this compound?
Q. Basic Research Focus
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm ring structure and chloromethyl group placement. For example, the chloromethyl proton typically resonates at δ ~3.8–4.2 ppm .
- GC-MS : Validate purity and molecular ion ([M]⁺) at m/z 150.6 (C₅H₉ClO₂) .
- IR Spectroscopy : Detect C-O-C stretching (1,050–1,250 cm⁻¹) and C-Cl vibrations (~600–800 cm⁻¹) .
Q. Advanced Tip :
- Use DFT calculations to predict vibrational modes and compare with experimental IR data for mechanistic insights .
How does the chloromethyl group influence the compound’s reactivity in polymerization reactions?
Advanced Research Focus
The chloromethyl group acts as a leaving group , enabling cationic ring-opening polymerization. Studies on similar dioxolane derivatives show that polymerization can couple with acetal ring rearrangement, leading to “ketoether” sequences in the polymer backbone. This is evidenced by carbonyl content in IR spectra of resulting polymers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
